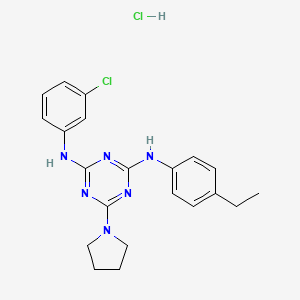

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(3-Chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with two aromatic amines (3-chlorophenyl and 4-ethylphenyl groups) and a pyrrolidine moiety at the 6-position. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6.ClH/c1-2-15-8-10-17(11-9-15)23-19-25-20(24-18-7-5-6-16(22)14-18)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVZRLNAJYXCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the substituents. Common synthetic routes include:

Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of the chlorophenyl, ethylphenyl, and pyrrolidinyl groups via nucleophilic substitution reactions.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Compound 70: 1-(3-((4-Amino-6-((2-Fluorophenethyl)Amino)-1,3,5-Triazin-2-yl)Methoxy)-5-Methylphenyl)Pyrrolidin-2-One

- Structural Differences: The triazine core retains the 4-amino group but substitutes the 6-position with a 2-fluorophenethylamino group instead of pyrrolidin-1-yl. A pyrrolidin-2-one ring is appended via a methyloxy linker to the triazine core, differing from the direct pyrrolidine substitution in the target compound.

- Synthesis : Synthesized via sequential reactions involving amidation, alkylation, and coupling steps (42.71% yield) .

- Key Data :

N2-[2-(3-Chloro-4-Methylphenyl)Ethyl]-6-(Chloromethyl)-1,3,5-Triazine-2,4-Diamine Derivative

- Structural Differences :

- Features a 3-chloro-4-methylphenethyl group at the N2 position and a chloromethyl group at the 6-position.

- Lacks the pyrrolidine and 4-ethylphenyl substituents present in the target compound.

- Synthesis : Produced via alkylation of methyl 2-chloroacetate (66.11% yield) .

- Key Data :

N-(3-Methoxyphenyl)-N′-(3-Methylphenyl)-6-(1-Pyrrolidinyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride

- Structural Differences :

- Substitutes the 3-chlorophenyl group with 3-methoxyphenyl and the 4-ethylphenyl with 3-methylphenyl.

- Retains the 6-pyrrolidinyl group but alters aromatic substituent electronic properties.

- Key Data: Molecular Formula: C21H25ClN6O. Monoistopic Mass: 412.177837 .

5169 N2-(4-Fluorophenyl)-6-(Pyrrolidin-1-yl)-N4-(m-Tolyl)-1,3,5-Triazine-2,4-Diamine Hydrochloride

- Structural Differences :

- Replaces the 3-chlorophenyl with 4-fluorophenyl and the 4-ethylphenyl with m-tolyl (3-methylphenyl).

- Demonstrates how halogen and alkyl group positioning affects physicochemical properties.

- Commercial Availability : Supplied globally by vendors like UBE Industries and SIRI LIFE SCIENCES .

Comparative Analysis of Structural and Functional Features

Key Observations:

Substituent Effects: Halogen Groups: The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl derivatives . Alkyl/Aryl Groups: 4-Ethylphenyl (target) vs.

Synthetic Complexity :

- Compounds with ether-linked pyrrolidin-2-one (Compound 70) require multi-step synthesis with moderate yields (42–66%) , whereas direct pyrrolidine substitution (target compound) may streamline synthesis.

Hydrogen Bonding :

- Triazine cores engage in N–H···N/O hydrogen bonds (as seen in for similar structures), influencing crystal packing and solubility . The hydrochloride salt in the target compound likely enhances aqueous solubility compared to neutral analogs.

Biological Activity

N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class, known for its diverse biological activities. This article explores its biological activity, including antiviral and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazine core with various substituents that enhance its biological interactions:

- Molecular Formula : C20H22ClN6

- Molecular Weight : 417.34 g/mol

- Structure : The compound includes a chlorophenyl group and an ethylphenyl group, along with a pyrrolidinyl moiety.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent:

- In Vitro Assays : The compound demonstrated significant antiviral activity against RNA viruses, including influenza and HIV. In cell-based assays, it reduced viral replication effectively while maintaining low cytotoxicity levels.

- Mechanism of Action : Molecular docking studies revealed that the compound binds to viral proteins such as protease and reverse transcriptase, inhibiting their function and thereby preventing viral RNA synthesis.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines:

- Cell Lines Tested : The compound was screened against several cancer cell lines including MDA-MB231 (triple-negative breast cancer), DU145 (prostate cancer), and others.

- Results : Notably, it exhibited selective growth inhibition of MDA-MB231 cells with a significant reduction in cell viability at concentrations as low as 10 μM. The selectivity was confirmed as non-cancerous MCF-10A cells showed minimal effects under similar conditions .

| Cell Line | IC50 (μM) | Effectiveness (%) |

|---|---|---|

| MDA-MB231 | 10 | 50% |

| DU145 | 15 | 60% |

| MCF-10A | >50 | <10% |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substituents on the triazine core significantly influence biological activity:

- Electron-Donating Groups : Compounds with electron-donating groups in the para position of the phenyl rings demonstrated enhanced antiproliferative effects.

- Substituent Positioning : The positioning of substituents (e.g., para vs. meta) plays a crucial role in modulating the activity against various cancer types .

Case Studies and Research Findings

Several case studies have provided insights into the biological efficacy of this compound:

- Antiviral Efficacy Against Influenza : In a controlled study, this compound was shown to reduce viral loads in influenza-infected cells by over 70% compared to untreated controls.

- Selective Cytotoxicity in Cancer Cells : A comparative analysis indicated that while the compound effectively inhibited growth in cancer cell lines like MDA-MB231 and DU145, it exhibited minimal toxicity towards non-cancerous cells. This selectivity suggests its potential for therapeutic applications with reduced side effects .

Q & A

Basic Question: What are the key considerations for synthesizing this triazine derivative with high purity and yield?

Methodological Answer:

The synthesis involves multi-step nucleophilic substitution reactions on a cyanuric chloride backbone. Critical parameters include:

- Stepwise substitution order to avoid steric hindrance (chlorine atoms at positions 2, 4, and 6 of the triazine core are sequentially replaced by aryl/amine groups).

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane) enhance reactivity .

- Temperature control : Reactions often require reflux conditions (80–120°C) to drive substitution without decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.